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L-LEUCINE (D10; 15N)

Cat. No.: B1580030
M. Wt: 142.23
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Description

Significance of Stable Isotope Tracers in Elucidating Biological Dynamics

Stable isotope tracers are indispensable tools in modern biochemical and physiological research. nih.gov Unlike their radioactive counterparts, stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N)) are non-radioactive, making them safe for use in human studies. nih.govmaastrichtuniversity.nl The fundamental principle behind their use lies in the fact that the chemical properties of a molecule are largely unaffected by the substitution of a heavier isotope. nih.gov This allows the labeled molecule, or "tracer," to behave identically to its naturally occurring, unlabeled counterpart, or "tracee," within a biological system. maastrichtuniversity.nl

The primary advantage of stable isotope tracing is its ability to quantify the dynamic turnover of metabolites and biopolymers, such as proteins and lipids. nih.govckisotopes.com By introducing a labeled substrate and monitoring its incorporation into various products over time, researchers can determine the rates of synthesis, breakdown, and interconversion of these molecules. creative-proteomics.com This provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. bitesizebio.com This methodology has been instrumental in advancing our knowledge in numerous fields, including the study of metabolic diseases like diabetes and cancer, understanding the effects of nutrition and exercise on muscle protein synthesis, and elucidating complex metabolic networks in various organisms. maastrichtuniversity.nlisotope.com

Rationale for Deuterium (D10) and Nitrogen-15 (15N) Dual Labeling of L-Leucine in Tracer Studies

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic signaling pathways. isotope.commedchemexpress.com The dual labeling of L-Leucine with ten deuterium atoms (D10) and one nitrogen-15 atom (15N) creates a powerful and versatile tracer for a range of biochemical investigations. isotope.commedchemexpress.com

The rationale for this dual-labeling strategy is multifold:

Simultaneous Tracing of Carbon and Nitrogen Fates: The ¹⁵N label allows for the direct tracking of the nitrogen component of leucine (B10760876), providing insights into amino acid and nucleotide metabolism. nih.gov Simultaneously, the D10 label on the carbon skeleton enables the monitoring of the amino acid's carbon backbone through various metabolic pathways. medchemexpress.com This dual-tracing capability allows for a more comprehensive analysis of metabolic networks than single-label experiments. nih.gov High-resolution mass spectrometry can distinguish between the mass shifts caused by ¹³C and ¹⁵N incorporation, enabling the resolution of different isotopologues. nih.gov

Enhanced Specificity in Mass Spectrometry: The significant mass shift provided by the ten deuterium atoms and one nitrogen-15 atom makes the labeled leucine and its metabolic products easily distinguishable from their unlabeled counterparts using mass spectrometry. nih.gov This high degree of mass differentiation enhances the sensitivity and specificity of detection in complex biological samples.

Distinguishing Leucine from Isoleucine: Leucine and isoleucine are isobaric, meaning they have the same nominal mass, which can complicate their differentiation in mass spectrometry. The specific labeling pattern of L-Leucine (D10; 15N) provides a unique mass signature that allows for its clear distinction from isoleucine, enhancing the accuracy of metabolic flux analysis. nih.gov

Historical Context and Evolution of L-Leucine Tracing Methodologies in Biological Systems

The use of tracers to study metabolism dates back to the early 20th century with the pioneering work of scientists like George de Hevesy, who used radioactive lead isotopes to study biological processes. The development of stable isotope tracers offered a safer alternative for human research. nih.gov

Initially, L-Leucine was labeled with a single stable isotope, such as ¹³C or ¹⁵N. nih.gov For instance, L-[1-¹³C]leucine has been extensively used to measure whole-body and muscle protein synthesis. nih.gov These single-label studies provided foundational knowledge about protein turnover in response to various stimuli.

Properties

Molecular Weight

142.23

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Leucine D10; 15n Tracing in Dynamic Biological Systems

Experimental Design Protocols for Isotopic Administration

The administration of L-LEUCINE (D10; 15N) is a critical step that dictates the nature and quality of the metabolic data obtained. The choice of administration protocol depends on the specific research question, the biological system under investigation, and the desired kinetic information.

Constant Infusion Methodologies

The constant infusion method is a widely employed technique for studying amino acid and protein metabolism. eurisotop.com This approach involves the continuous intravenous delivery of the L-LEUCINE (D10; 15N) tracer over a specific period. The goal is to achieve a steady-state isotopic enrichment in the plasma and tissue pools, which allows for the calculation of metabolic flux rates. tandfonline.comnih.gov

A key advantage of the constant infusion method is its ability to provide data on whole-body and tissue-specific protein turnover. nih.govnih.gov For instance, in a study investigating the validity of tracer-derived estimates of whole-body leucine (B10760876) balance, healthy adult subjects received a primed, continuous intravenous infusion of L-[1-13C]leucine and [15N-15N]urea for 24 hours. nih.gov This long-term infusion allowed for the assessment of leucine oxidation and balance during both fasted and fed states. nih.gov While this study used a different leucine isotopologue, the principles of constant infusion are directly applicable to L-LEUCINE (D10; 15N).

However, achieving a true isotopic steady state can be challenging, and fluctuations in plasma enrichment can occur, particularly in response to meals. tandfonline.com Researchers must carefully consider the duration of the infusion and the sampling schedule to accurately capture the metabolic dynamics.

Bolus Administration Strategies

In contrast to the continuous infusion method, bolus administration involves the single, rapid injection of the L-LEUCINE (D10; 15N) tracer. plos.org This approach is often simpler and less costly than constant infusion. plos.org The bolus injection leads to a rapid increase in plasma tracer concentration, followed by an exponential decay as the tracer is taken up and metabolized by tissues. researchgate.net

The bolus administration strategy is particularly useful for measuring the fractional synthesis rate (FSR) of proteins. By taking tissue biopsies at specific time points after the bolus injection, researchers can measure the incorporation of the labeled leucine into proteins and calculate the rate of synthesis. researchgate.net A study on muscle protein synthesis utilized a bolus injection of a stable isotope tracer to determine both FSR and the fractional breakdown rate (FBR) of leg muscle protein during a non-steady state of amino acids. researchgate.net

One of the challenges with the bolus method is the rapidly changing enrichment of the precursor pool, which can complicate the calculation of synthesis rates. researchgate.net However, mathematical modeling can be employed to account for these dynamic changes.

Dietary Incorporation and Oral Feeding Approaches

Incorporating L-LEUCINE (D10; 15N) directly into the diet or administering it orally provides a more physiologically relevant method for tracing the fate of dietary amino acids. tandfonline.comscholaris.ca This approach is particularly valuable for studying the anabolic response to feeding and the efficiency with which dietary protein is utilized for muscle protein synthesis. scholaris.ca

In one study, oral administration of ¹⁵N-leucine was used to determine ileal endogenous nitrogen losses and true ileal nitrogen digestibility in pigs. tandfonline.com This method allowed for the differentiation between endogenous and dietary protein at the terminal ileum. Another study developed and validated oral amino acid tracer models to investigate muscle and whole-body anabolism in humans, highlighting the flexibility of this approach for various physiological conditions. scholaris.ca

A key consideration for this method is the potential for first-pass splanchnic extraction, where a portion of the orally administered tracer is taken up by the gut and liver before reaching the systemic circulation. This can affect the enrichment of the precursor pool for peripheral tissues like muscle.

Biospecimen Acquisition and Preparation for Isotopic Analysis

The accurate measurement of L-LEUCINE (D10; 15N) enrichment in various biological samples is paramount for obtaining meaningful metabolic data. This requires meticulous procedures for biospecimen acquisition and preparation.

Tissue Biopsy Techniques

Tissue biopsies are often necessary to directly measure the incorporation of L-LEUCINE (D10; 15N) into tissue proteins, providing a direct measure of tissue-specific protein synthesis. scholaris.ca In human studies, muscle biopsies are commonly performed, often from the vastus lateralis muscle.

The timing of the biopsy is critical and depends on the administration protocol. For instance, in bolus administration studies, biopsies are typically taken at multiple time points to track the incorporation of the tracer over time. researchgate.net Once obtained, the tissue samples are immediately frozen in liquid nitrogen to halt all metabolic processes and then stored at -80°C until analysis.

For analysis, the frozen tissue is weighed, and proteins are precipitated and hydrolyzed to release the constituent amino acids. The isotopic enrichment of leucine is then determined using mass spectrometry.

Blood Plasma and Serum Collection

Blood samples are collected to determine the isotopic enrichment of L-LEUCINE (D10; 15N) in the plasma or serum, which serves as a proxy for the precursor pool for protein synthesis. nih.govscholaris.ca Blood is typically drawn from an antecubital vein into tubes containing an anticoagulant, such as EDTA.

The blood is then centrifuged to separate the plasma, which is subsequently deproteinized, often using an acid like trichloroacetic acid or by methanol (B129727) precipitation. tandfonline.comlcms.cz This step is crucial to remove proteins and analyze the free amino acid pool. The supernatant containing the free amino acids is then prepared for analysis by mass spectrometry. gcms.cznih.gov

The frequency of blood sampling depends on the experimental design. In constant infusion studies, blood samples are taken periodically to confirm that a steady-state enrichment has been achieved. nih.gov In bolus studies, frequent sampling is necessary to characterize the decay curve of the tracer in the plasma. researchgate.net

Table 1: Comparison of L-LEUCINE (D10; 15N) Administration Methods

Administration Method Primary Application Advantages Disadvantages
Constant Infusion Measuring steady-state metabolic flux rates Provides data on whole-body and tissue-specific turnover Achieving a true steady-state can be challenging
Bolus Administration Measuring fractional synthesis rate (FSR) Simpler and less costly than infusion Rapidly changing precursor enrichment complicates calculations

| Dietary/Oral | Tracing dietary amino acid metabolism | More physiologically relevant for studying nutrition | First-pass splanchnic extraction can affect tracer availability |

Table 2: Biospecimen Handling and Preparation for Isotopic Analysis

Biospecimen Acquisition Technique Key Preparation Steps Purpose of Analysis
Tissue (e.g., Muscle) Needle Biopsy Freezing in liquid nitrogen, protein precipitation and hydrolysis Direct measurement of tracer incorporation into protein

| Blood | Venipuncture | Centrifugation to obtain plasma/serum, deproteinization | Determining precursor pool enrichment |

Cellular Fractionation and Subcellular Isolation

To understand the specific roles of L-Leucine in different cellular compartments, it is essential to first separate the cell into its constituent parts. Cellular fractionation is the process of disrupting the cell membrane and centrifuging the resulting homogenate at various speeds to isolate different organelles.

Initial low-speed centrifugation pellets whole cells, nuclei, and the cytoskeleton. Subsequent higher-speed centrifugation steps sequentially pellet mitochondria, lysosomes, and peroxisomes. The final high-speed spin, or ultracentrifugation, pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus) and ribosomes, leaving the cytosol as the supernatant.

Each of these fractions can then be analyzed for the presence and concentration of L-Leucine (D10; 15N) and its metabolites. This allows researchers to pinpoint where in the cell the labeled leucine is being utilized, whether for protein synthesis on ribosomes, energy production in mitochondria, or other metabolic processes. The purity of each subcellular fraction is a critical factor and is typically assessed by measuring the activity of marker enzymes specific to each organelle.

Protein Hydrolysis and Amino Acid Isolation/Derivatization

Once subcellular fractions are isolated, or if the goal is to study total protein turnover, the proteins within the sample must be broken down into their constituent amino acids. This is typically achieved through acid hydrolysis, where the protein sample is heated in the presence of a strong acid, such as 6M hydrochloric acid (HCl), for an extended period. researchgate.net This process cleaves the peptide bonds that link amino acids together.

Following hydrolysis, the resulting mixture of free amino acids, including the labeled L-Leucine (D10; 15N), must be isolated. This can be accomplished using techniques like ion-exchange chromatography, which separates molecules based on their net charge.

For analysis by certain mass spectrometry techniques, the isolated amino acids often need to be chemically modified in a process called derivatization. nih.govresearchgate.net Derivatization converts the amino acids into more volatile or more easily ionizable forms, which improves their detection and quantification. nih.gov A common derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the amino group of the amino acids. nih.govresearchgate.netacs.org

Advanced Isotopic Enrichment Measurement Techniques

The accurate measurement of isotopic enrichment is paramount in tracer studies. Several advanced analytical techniques are employed to quantify the ratio of labeled to unlabeled leucine and its isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Leucine Isotopomer Ratios

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying different isotopomers of leucine. caymanchem.comeurisotop.com In this method, the derivatized amino acid sample is vaporized and passed through a long, thin column (the gas chromatograph). The column separates the different compounds in the mixture based on their boiling points and interactions with the column's stationary phase.

As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). By monitoring for the specific m/z values of unlabeled leucine and its D10; 15N-labeled counterpart, researchers can determine the isotopic enrichment in the sample. caymanchem.comnih.gov GC-MS is particularly useful for measuring the relative abundance of different isotopomers, providing detailed insights into metabolic pathways. caymanchem.comeurisotop.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of L-Leucine (D10; 15N). researchgate.netnih.govcaymanchem.comchemie-brunschwig.cheurisotop.com In this technique, the amino acid sample is first separated by liquid chromatography, which is well-suited for non-volatile molecules like amino acids, often without the need for derivatization. nih.gov

The separated compounds then enter a tandem mass spectrometer. The first mass spectrometer (MS1) selects the ion of interest (e.g., the protonated molecule of L-Leucine (D10; 15N)). This selected ion is then fragmented, and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a highly specific and quantitative measurement of the target analyte, even in complex biological matrices. researchgate.net LC-MS/MS is capable of resolving isomers like leucine and isoleucine, which can be a challenge for other methods. researchgate.netacs.org

A study on aquatic bacterial productivity utilized LC-MS/MS to quantify the incorporation of D10-Leucine. researchgate.net The researchers were able to detect not only D10-Leucine (m/z 142.10) but also its metabolites D9-Leucine (m/z 141.10) and D8-Leucine (m/z 140.10), demonstrating the technique's power in tracing metabolic pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural and dynamic information about molecules. isotope.comotsuka.co.jpckisotopes.comckisotopes.comchemie-brunschwig.ch In the context of L-Leucine (D10; 15N) tracing, NMR can be used to determine the precise location of the isotopic labels within a protein or metabolite. isotope.comisotope.com

The presence of the ¹⁵N label is particularly useful in protein NMR studies, as it allows for the use of heteronuclear correlation experiments (like ¹H-¹⁵N HSQC) to resolve the signals from individual amino acids in a protein. ckisotopes.comchemie-brunschwig.ch This enables researchers to study protein folding, dynamics, and interactions with other molecules at an atomic level. isotope.comisotope.com The use of both deuterium (B1214612) (D) and nitrogen-15 (B135050) (¹⁵N) labeling can further simplify complex NMR spectra and provide unique insights into molecular structure and function. isotope.comisotope.com

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Enrichment

In a typical IRMS setup for nitrogen isotope analysis, the sample is first combusted to convert all nitrogen-containing compounds into nitrogen gas (N₂). The gas is then introduced into the mass spectrometer, which precisely measures the ratio of the different nitrogen isotopologues (e.g., ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N).

Interactive Data Table: Comparison of Analytical Techniques

FeatureGC-MSLC-MS/MSNMR SpectroscopyIRMS
Principle Separation by volatility, detection by massSeparation by polarity, detection by mass fragmentationNuclear spin resonance in a magnetic fieldMeasures ratio of stable isotopes
Sample State Volatile (derivatization often needed)LiquidLiquid or solidGas (after combustion)
Information Provided Isotopomer ratiosHigh-resolution quantification, isomer separationAtomic-level structure, dynamicsBulk isotopic enrichment
Sensitivity HighVery HighLowerVery High Precision
Destructive? YesYesNoYes
Primary Application for L-Leucine (D10; 15N) Measuring relative abundance of isotopomersPrecise quantification in complex mixturesStructural biology, protein dynamicsMeasuring total tracer incorporation

Elucidation of Protein Turnover Kinetics Via L Leucine D10; 15n Tracing

Quantification of Fractional Protein Synthesis Rates (FSR)

The fractional synthesis rate (FSR) represents the fraction of a protein pool that is newly synthesized within a specific timeframe. The use of isotopically labeled amino acids, such as L-LEUCINE (D10; 15N), is a cornerstone of FSR measurement. eurisotop.com The fundamental principle involves introducing the labeled tracer into the body and measuring its rate of incorporation into proteins. This precursor-product relationship allows researchers to calculate the rate of protein synthesis. nih.gov

Table 1: Example Data for Whole-Body Protein Metabolism Parameters

This table illustrates the type of data obtained from whole-body protein turnover studies using leucine (B10760876) tracers. The values are representative and show the response to feeding and exercise.

ParameterFASTFEDEXFED
Leucine Intake (µmol/kg) 0195195
Whole-Body Protein Synthesis (µmol/kg/h) 85110125
Whole-Body Protein Breakdown (µmol/kg/h) 959085
Net Leucine Balance (µmol/kg/h) -10+20+40
Leucine Oxidation (µmol/kg/h) 103025
Leucine Retention (µmol/kg) -165170

Data adapted from studies assessing whole-body protein metabolism under fasting (FAST), fed (FED), and fed with exercise (EXFED) conditions. scholaris.cafisiologiadelejercicio.com

To understand the metabolic state of specific organs or tissues, such as skeletal muscle or liver, L-LEUCINE (D10; 15N) can be used to measure tissue-specific FSR. buchem.com This is achieved by obtaining tissue biopsies in addition to blood samples. researchgate.net The FSR is calculated by measuring the enrichment of the D10; 15N-leucine that has been incorporated into proteins within the tissue sample over a defined period. researchgate.net The enrichment of the precursor pool (leucyl-tRNA) is a critical factor for accurate FSR calculation. researchgate.net A novel approach using L-[2,3,3,4,5,5,5,6,6,6-²H₁₀]leucine (d10-leucine) has shown that its metabolite, d9-leucine, can provide a better estimate of the muscle fluid amino acid enrichment, potentially improving the accuracy of muscle protein synthesis measurements. nih.gov This highlights the sophisticated use of deuterated leucine tracers in tissue-specific studies. nih.gov

Table 2: Representative Fractional Synthesis Rates (FSR) in Various Tissues

This table provides examples of FSRs measured in different human tissues, demonstrating the wide range of protein turnover rates across the body.

TissueFractional Synthesis Rate (% per day)
Liver ~101%
Kidney ~103%
Plasma Proteins ~58%
Skeletal Muscle ~11%
Skin ~10-13%

Values are derived from studies using stable isotope tracers to determine tissue protein turnover. researchgate.net

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful proteomic technique used to quantify differences in protein abundance between cell populations. nih.govckgas.com L-LEUCINE (D10; 15N) is an ideal "heavy" amino acid for SILAC-based experiments. In this method, one population of cells is grown in a medium containing the normal, "light" leucine, while another is grown in a medium containing the "heavy" L-LEUCINE (D10; 15N). ckgas.com As cells proliferate and synthesize new proteins, they incorporate the respective leucine variant. nih.gov The cell populations can then be combined, and the proteins extracted and analyzed by mass spectrometry. Because every leucine-containing peptide from the "heavy" population will have a specific mass shift corresponding to the D10 and 15N labels, the relative abundance of thousands of individual proteins can be determined simultaneously. google.compnas.org This dynamic SILAC approach can also be used to measure the synthesis and degradation rates of individual proteins by monitoring the rate of incorporation or loss of the heavy label over time. buchem.com

Tissue-Specific Protein Synthesis Profiling

Assessment of Fractional Protein Degradation Rates (FDR)

Fractional protein degradation, or breakdown, rates (FDR) are more challenging to measure directly than synthesis rates. However, stable isotope tracers like L-LEUCINE (D10; 15N) provide robust methods for their assessment.

Protein degradation is often estimated indirectly from the relationship between protein synthesis and net protein balance. Whole-body protein breakdown can be quantified by measuring the rate of appearance of unlabeled leucine into the plasma pool, which is derived from the breakdown of endogenous proteins. scholaris.ca In studies where both FSR and net protein change are measured, FDR can be calculated as the difference between the two. This approach has been used to show that whole-body protein degradation in terms of lean body mass can be elevated in certain disease states. science.gov

The rate of protein degradation can be determined by measuring the dilution of an infused stable isotope tracer by the appearance of its unlabeled counterpart from protein breakdown. nih.govnih.gov When L-LEUCINE (D10; 15N) is infused, it enriches the free amino acid pool. The breakdown of existing proteins releases unlabeled ("light") leucine, which dilutes the isotopic enrichment of the tracer in the precursor pool. nih.gov By measuring the extent of this dilution in plasma or tissue fluid, the rate of appearance of endogenous leucine, and thus the rate of protein degradation, can be calculated. nih.govnih.govplos.org This isotope dilution technique is a fundamental method for studying protein and amino acid kinetics in various physiological and pathological conditions. nih.govnih.gov

Indirect Methodologies for FDR Estimation

Determination of Net Protein Balance

Net protein balance represents the difference between the rate of protein synthesis and the rate of protein breakdown. A positive net balance indicates an anabolic state (protein gain), while a negative balance signifies a catabolic state (protein loss). The use of L-LEUCINE (D10; 15N) allows for a comprehensive assessment of both sides of the protein balance equation. umn.edu

The core principle involves introducing the labeled L-LEUCINE (D10; 15N) into the body, typically through a primed-continuous intravenous infusion, to achieve a steady-state enrichment in the plasma and tissue fluid. nih.gov The rate at which the unlabeled, naturally occurring leucine (tracee) is diluted by the infused labeled leucine (tracer) is used to calculate the rate of appearance (Ra) of leucine in the plasma. In a post-absorptive (fasted) state, this Ra reflects the rate of whole-body protein breakdown.

The dual-labeling of L-LEUCINE (D10; 15N) provides a sophisticated approach to distinguish the metabolic fate of the amino acid. The 15N label on the amino group allows researchers to trace the leucine molecule as it is incorporated into new proteins. Concurrently, the D10 label on the carbon skeleton can be tracked as leucine is either used for synthesis or undergoes transamination and subsequent oxidation. nih.gov

The rate of protein synthesis is determined by measuring the rate of incorporation of the labeled leucine into tissue proteins, often from muscle biopsies. nih.govnih.gov By analyzing the isotopic enrichment of leucine in the precursor pool (e.g., plasma or intracellular fluid) and in the product (tissue protein) over a specific period, the fractional synthesis rate (FSR) can be calculated. nih.govnih.gov The absolute rate of synthesis is then derived from the FSR and the size of the protein pool.

Net protein balance is subsequently calculated by subtracting the rate of protein breakdown from the rate of protein synthesis. umn.eduresearchgate.net

Table 1: Conceptual Framework for Determining Net Protein Balance Using L-LEUCINE (D10; 15N)
Kinetic ParameterDescriptionMeasurement Approach with L-LEUCINE (D10; 15N)Formula
Rate of Appearance (Ra) / Protein Breakdown (PB)The rate at which endogenous leucine from protein breakdown enters the plasma pool (in a fasted state).Determined by the dilution of the infused L-LEUCINE (D10; 15N) tracer in the plasma.Ra = Tracer Infusion Rate / Plasma Leucine Enrichment
Rate of Disappearance (Rd) / Protein Synthesis (PS)The rate at which leucine is removed from the plasma pool for protein synthesis and oxidation.Measured by the incorporation of L-LEUCINE (D10; 15N) into tissue protein over time (Fractional Synthesis Rate, FSR).PS = FSR (%/hr) x Protein Pool Size
Net Protein Balance (NPB)The overall anabolic or catabolic state of the tissue or whole body.Calculated as the difference between the rates of protein synthesis and protein breakdown.NPB = PS - PB

Investigating Differential Protein Turnover Across Cellular Compartments and Protein Subsets

A significant advantage of using stable isotope tracers like L-LEUCINE (D10; 15N) is the ability to investigate the heterogeneity of protein turnover. Protein synthesis and breakdown rates are not uniform across all tissues or even within different compartments of a single cell. nih.gov This tracer enables researchers to perform detailed analyses of protein metabolism in specific tissues (e.g., muscle, liver, gut) and within distinct protein fractions (e.g., mitochondrial, myofibrillar, sarcoplasmic proteins). nih.govwiley-vch.de

By obtaining tissue biopsies, it is possible to isolate different cellular compartments or specific protein subsets through biochemical fractionation techniques. Subsequent analysis using mass spectrometry can determine the enrichment of L-LEUCINE (D10; 15N) in these isolated fractions. This provides a direct measure of the synthesis rate for that specific protein pool. researchgate.net

For instance, studies have used similar labeled amino acids to show that tissues like the liver and gut have much higher protein turnover rates compared to skeletal muscle. nih.gov Furthermore, within muscle, the fractional synthesis rates of different protein groups can vary. For example, mitochondrial proteins may have a different synthesis rate compared to the contractile (myofibrillar) proteins in response to stimuli like exercise or feeding.

The use of L-LEUCINE (D10; 15N) is also integral to advanced proteomic techniques. In methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), L-LEUCINE (D10; 15N) can be used to create a "heavy" labeled proteome. ckgas.comacs.orgoup.com When these cells are mixed with an unlabeled ("light") control group, the relative abundance of thousands of individual proteins can be quantified simultaneously by mass spectrometry. This approach allows for a global view of how different conditions or treatments affect the synthesis of a wide array of proteins within various cellular compartments. wiley-vch.de

Table 2: Research Findings on Differential Protein Turnover Using Leucine Isotope Tracers
Research AreaTissue/CompartmentKey FindingTracer Principle
Organ-Specific TurnoverLiver, Gut vs. Skeletal MuscleLiver and gut proteins exhibit significantly higher fractional synthesis rates (FSR) compared to skeletal muscle proteins, reflecting their high metabolic activity. nih.govMeasurement of tracer incorporation into tissue-specific protein following infusion.
Muscle Protein SubsetsMyofibrillar vs. Sarcoplasmic ProteinsDifferential synthesis rates are observed between contractile (myofibrillar) and soluble (sarcoplasmic) protein fractions in muscle in response to anabolic stimuli.Isolation of protein fractions from muscle biopsies and determination of their specific isotopic enrichment.
Plasma Proteome DynamicsIndividual Plasma ProteinsA wide range (e.g., 30-fold difference) exists in the FSR of individual plasma proteins, which can be measured simultaneously. eurisotop.comMeasuring the incorporation of the labeled amino acid into specific proteins isolated from plasma.
Cellular Proteomics (SILAC)Cultured Cells (e.g., HEK293)Allows for the relative quantification of thousands of newly synthesized proteins across different cellular compartments or conditions. wiley-vch.deresearchgate.netMetabolic incorporation of heavy-labeled leucine (like L-LEUCINE D10; 15N) to distinguish newly synthesized proteins from the pre-existing proteome.

Investigation of L Leucine Metabolism and Intermediary Pathways Using Isotopic Tracing

Cellular Uptake and Transmembrane Transport Mechanisms of L-LEUCINE (D10; 15N)

The journey of L-leucine into the cell is mediated by specific transport systems. The system L transporter is a primary mechanism for the cellular uptake of large neutral amino acids, including leucine (B10760876). mhmedical.com Isotopic tracer studies, often employing arteriovenous catheterization and muscle biopsies, have been instrumental in quantifying the in vivo transmembrane transport of amino acids like leucine in human skeletal muscle. nih.gov These techniques allow for the calculation of the rates of inward and outward transport across the cell membrane. nih.gov

The use of labeled leucine isotopes enables researchers to distinguish between amino acids entering the cell from the bloodstream and those released from intracellular protein breakdown. nih.gov This distinction is crucial for accurately modeling amino acid kinetics. For instance, studies have shown that blood cells play a significant role in the transport of leucine, particularly in the context of interorgan exchange, highlighting the importance of whole blood measurements for accurate estimations of regional protein turnover. physiology.org The transport of L-leucine across the cell membrane is an active process, enabling its movement into, out of, within, or between cells. ebi.ac.uk

Leucine Transamination and Branched-Chain Keto Acid (BCKA) Formation

Once inside the cell, L-leucine undergoes a reversible transamination reaction, which is the first step in its catabolism. nih.gov This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes. wikipedia.orgmdpi.com There are two main isoforms of this enzyme: a cytosolic form (BCATc) and a mitochondrial form (BCATm). nih.govwikipedia.org BCATm is widely expressed in various tissues, with skeletal muscle being a major site of this activity, while BCATc is found predominantly in neural tissue. nih.govfrontiersin.org

In this reaction, the amino group from L-leucine is transferred to α-ketoglutarate, resulting in the formation of α-ketoisocaproate (KIC), the corresponding branched-chain keto acid (BCKA) of leucine, and glutamate (B1630785). wikipedia.orgfrontiersin.orgwikipedia.org The use of 15N-labeled leucine allows for the direct tracing of this nitrogen transfer. Studies have demonstrated the rapid transamination of KIC back to leucine, indicating the reversibility of this pathway. nih.govphysiology.org This process is a critical juncture in nitrogen metabolism, linking the catabolism of branched-chain amino acids to the synthesis of other amino acids like glutamate and alanine (B10760859). wikipedia.org

Oxidative Decarboxylation of Branched-Chain Keto Acids

Following its formation, α-ketoisocaproate (KIC) undergoes a critical and irreversible step in leucine catabolism: oxidative decarboxylation. nih.govwikipedia.org This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex located in the inner mitochondrial membrane. wikipedia.orgrupahealth.com The BCKDH complex is a member of the α-ketoacid dehydrogenase family, which also includes enzymes crucial for the Krebs cycle. wikipedia.org

The BCKDH complex catalyzes the conversion of KIC into isovaleryl-CoA. wikipedia.org This step is considered the rate-limiting step in the leucine oxidation pathway. nih.gov The activity of the BCKDH complex is tightly regulated, in part by phosphorylation and dephosphorylation. nih.gov A specific kinase, BCKDH kinase, can inactivate the complex by phosphorylation. nih.govnih.gov Notably, KIC itself can act as an inhibitor of this kinase, thereby promoting its own degradation. nih.gov Deficiencies in the BCKDH complex lead to a buildup of branched-chain amino acids and their keto acids, resulting in the metabolic disorder known as maple syrup urine disease. wikipedia.orgrupahealth.com

Tracing of Leucine Carbon Flux into Tricarboxylic Acid (TCA) Cycle Intermediates

The carbon skeleton of leucine, traced using isotopes like D10-leucine or 13C-leucine, can be further metabolized and enter the tricarboxylic acid (TCA) cycle. After its conversion to isovaleryl-CoA, subsequent reactions lead to the formation of acetyl-CoA and acetoacetate. wikipedia.orglibretexts.org Acetyl-CoA can then enter the TCA cycle, a central hub of cellular energy metabolism. physiology.org

Isotopic tracing studies have been employed to follow the path of leucine-derived carbons into TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate. researchgate.net However, the extent to which leucine contributes to the TCA cycle can vary depending on the cell type and metabolic state. For example, in human macrophages, studies using [U-13C]-leucine found a negligible contribution of leucine-derived carbons to TCA cycle intermediates. researchgate.net In contrast, other studies have shown that exogenous L-leucine can stimulate the TCA cycle in bacteria. nih.gov This highlights the context-dependent nature of leucine's role as a fuel for the TCA cycle. The catabolism of certain amino acids, including leucine, can lead to the production of intermediates that replenish the TCA cycle, a process known as anaplerosis. nih.gov

Nitrogen Flux and Urea (B33335) Cycle Dynamics via 15N-Leucine

The 15N label on L-LEUCINE (D10; 15N) provides a powerful tool to investigate nitrogen metabolism, including its contribution to the urea cycle. The nitrogen from leucine, transferred to glutamate during transamination, can enter the broader nitrogen pool of the body. frontiersin.org This nitrogen can then be incorporated into other amino acids or transported to the liver for urea synthesis.

Stable isotope tracers, such as [15N2]urea and [1-13C,15N]leucine, are used to quantify the rate of urea synthesis and the transamination of leucine. physiology.org Studies have utilized 15N-labeled compounds to measure urea cycle flux in vivo, providing insights into both normal physiology and disease states like urea cycle disorders. metsol.compnas.org By tracking the incorporation of 15N from labeled amino acids into urea, researchers can assess the functional capacity of the urea cycle. pnas.org This approach has been used to distinguish between individuals with varying severities of urea cycle disorders and even to evaluate the efficacy of therapeutic interventions. metsol.compnas.org

Interorgan Leucine Exchange and Systemic Metabolism

The metabolism of leucine is a highly integrated process involving multiple organs. Isotopic tracer studies have been instrumental in elucidating the complex interplay of leucine exchange between different tissues. researchgate.net For instance, skeletal muscle is a primary site for the initial transamination of leucine, releasing KIC into the circulation. nih.govmdpi.com The liver, on the other hand, possesses a high capacity for the subsequent oxidative decarboxylation of KIC. nih.govnih.gov

Studies combining arteriovenous difference measurements with isotope infusions have quantified the fluxes of leucine and its metabolites across organs like the kidney, splanchnic area (liver and gut), and leg muscles. physiology.org These investigations have revealed the importance of interorgan cooperation in maintaining leucine homeostasis. For example, an age-related increase in the splanchnic sequestration of dietary leucine has been shown to impact glutamine metabolism in the muscle, demonstrating the interconnectedness of amino acid metabolism across the body. physiology.org

Amino Acid Pool Dynamics and Interconversion

The administration of L-LEUCINE (D10; 15N) allows for the investigation of the dynamics of the free amino acid pool and the interconversion between different amino acids. The body maintains a dynamic pool of free amino acids, which is influenced by protein synthesis, protein breakdown, and the synthesis of non-essential amino acids. mdpi.com

Isotopic tracing reveals that the carbon and nitrogen from leucine can be incorporated into other amino acids. For example, the nitrogen from leucine can be transferred to form alanine and glutamine. physiology.orgjci.org Studies have also explored the concept of "fast" and "slow" cycling amino acid pools, suggesting that amino acids with simpler synthesis pathways, like alanine and glutamate, may have different turnover rates compared to those with more complex synthetic routes, such as leucine. researchgate.net The use of stable isotopes allows for the measurement of the rates of appearance of amino acids from proteolysis and their disappearance into protein synthesis, providing a comprehensive picture of amino acid pool dynamics. nih.gov

L Leucine D10; 15n in the Study of Metabolic Regulation and Signaling Pathways

Elucidation of Protein Synthesis Regulatory Mechanisms

L-leucine is a key regulator of protein synthesis, and its isotopically labeled form has been instrumental in dissecting the molecular machinery governing this fundamental process.

mTOR Signaling Pathway Modulation and Activation by Leucine (B10760876)

L-leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. chemsrc.commedchemexpress.com Specifically, leucine activates mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets to promote protein synthesis. frontiersin.org The use of L-leucine (D10; 15N) allows for precise tracking of how leucine influences the phosphorylation status of mTORC1 and its substrates, providing a dynamic view of this signaling cascade. Studies have demonstrated that leucine's activation of mTORC1 is crucial for muscle protein synthesis. caymanchem.comcaymanchem.com Research has shown that leucine stimulates the phosphorylation of key mTORC1 downstream effectors, indicating an enhancement of protein synthesis in response to leucine availability.

Key FindingOrganism/SystemReference
Leucine stimulates skeletal muscle protein synthesis in an mTOR-dependent manner.Rats caymanchem.comcaymanchem.com
Leucine activates the mTOR signaling pathway, which is critical for cell growth.General chemsrc.commedchemexpress.com
Leucine promotes muscle protein synthesis by enhancing mTORC1 activity.General

Eukaryotic Initiation Factor (eIF) Regulation in Translation Initiation

The initiation of protein synthesis is a critical control point, and L-leucine plays a significant role in modulating the activity of eukaryotic initiation factors (eIFs). Leucine has been shown to enhance the formation of the active eIF4F complex, which is essential for the recruitment of ribosomes to mRNA. science.gov Specifically, research indicates that leucine can stimulate the phosphorylation of the eIF4E-binding protein 1 (4E-BP1), leading to its dissociation from eIF4E and allowing eIF4E to bind to eIF4G. science.gov Some studies suggest that leucine's effect on eIF4G phosphorylation might occur through a pathway independent of mTOR. nih.gov The use of labeled leucine helps to trace the direct impact of this amino acid on the assembly and activity of the translation initiation machinery.

Role in Energy Homeostasis and Substrate Utilization Pathways

L-leucine not only influences protein metabolism but also plays a crucial role in the regulation of energy balance and the utilization of various energy substrates. nih.gov Tracing studies with L-leucine (D10; 15N) have provided insights into how this amino acid affects glucose and lipid metabolism. For instance, leucine has been observed to influence insulin (B600854) secretion and sensitivity. caymanchem.comnih.gov Furthermore, research suggests that leucine can impact the expression of genes involved in fatty acid synthesis and packaging. core.ac.uk By following the metabolic fate of labeled leucine, researchers can quantify its contribution to different metabolic pathways and understand its role in maintaining energy homeostasis. nih.gov

Interplay with Cellular Nutrient Sensing Mechanisms

Cells possess sophisticated mechanisms to sense nutrient availability and adjust their metabolic activity accordingly. L-leucine is a key signaling molecule in this nutrient-sensing network. frontiersin.org The mTOR pathway is a primary sensor of amino acid levels, with leucine being a particularly potent activator. frontiersin.orgfrontiersin.org When leucine is abundant, it signals through mTORC1 to promote anabolic processes like protein synthesis and cell growth. frontiersin.org Conversely, under conditions of leucine scarcity, mTORC1 activity is suppressed, leading to a shutdown of anabolic pathways and the activation of catabolic processes like autophagy. frontiersin.org L-leucine (D10; 15N) is used to investigate how cells sense and respond to changes in leucine concentration, providing a clearer picture of the interplay between nutrient availability and cellular metabolism. frontiersin.org

Tracing Anabolic and Catabolic Responses in Defined Biological Contexts

The use of L-leucine (D10; 15N) allows for the precise measurement of protein synthesis (anabolism) and breakdown (catabolism) in various physiological and pathological states. researchgate.net By administering the labeled amino acid and measuring its incorporation into and release from proteins, researchers can obtain a dynamic assessment of protein turnover. This technique has been applied to study the effects of exercise, nutrition, and disease on muscle and whole-body protein metabolism. researchgate.netscholaris.ca For example, studies have used labeled leucine to demonstrate that insulin primarily promotes net muscle protein anabolism by inhibiting protein breakdown rather than by stimulating protein synthesis. researchgate.net This level of detailed analysis is crucial for understanding the metabolic responses to different stimuli and for developing targeted interventions.

ApplicationKey MeasurementReference
Studying muscle protein balanceArteriovenous amino acid exchange kinetics researchgate.net
Investigating effects of exercise and nutritionProtein turnover rates (synthesis and breakdown) researchgate.netscholaris.ca
Differentiating endogenous and exogenous nitrogenIsotopic enrichment in intestinal digesta nih.gov

Application of L Leucine D10; 15n in Diverse Academic Biological Models

In Vitro Cellular Systems

In vitro cellular systems provide a controlled environment to study cellular processes at a molecular level. The incorporation of L-LEUCINE (D10; 15N) and similar labeled leucine (B10760876) variants into these systems is fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the accurate relative quantification of protein abundance between different experimental conditions. thermofisher.comresearchgate.net

Primary Cell Cultures

Primary cells are isolated directly from tissues and have a finite lifespan. They are valuable for closely mimicking the physiological state of their tissue of origin.

Research in primary cell cultures has utilized deuterated leucine to investigate protein synthesis and cell signaling. For instance, studies on dissociated hippocampal neuron cultures from newborn rat pups have employed d10-leucine as an independent marker to securely validate the identification of newly synthesized proteins. pnas.org This approach helps to distinguish proteins made during an experimental timeframe from the pre-existing proteome. pnas.org Similarly, rat aortic smooth muscle cells have been used in studies investigating the effects of various compounds on cell proliferation and phenotype, where labeled amino acids can serve to trace protein metabolism. google.com

Table 1: Application of L-Leucine Isotopologues in Primary Cell Cultures

Cell TypeBiological ModelResearch FocusLabeled Compound UsedKey Findings
Hippocampal NeuronsNewborn Rat PupsIdentification of newly synthesized proteinsd10-LeucineUsed as a mass tag to validate newly synthesized proteins, confirming their identity alongside other labeling methods. pnas.org
Aortic Smooth Muscle CellsRatCellular phenotype and proliferation studiesGeneral Labeled Amino AcidsUsed to study the classic smooth muscle cell phenotype and morphology in culture. google.com

Immortalized Cell Lines

Immortalized cell lines, which can proliferate indefinitely, are workhorses of biomedical research. The use of L-leucine isotopologues is well-established in this context, particularly for quantitative proteomics. oup.com

In the field of cancer research, deuterated and nitrogen-labeled leucine has been used as an internal standard in metabolomic analyses of papillary thyroid carcinoma (PTC)-derived cell lines (TPC-1, K1, B-CPAP). mdpi.comnih.gov These studies compare the metabolic profiles of cancer cells to immortalized normal thyrocytes (Nthy-ori3-1) to uncover metabolic alterations linked to specific genetic mutations. mdpi.comnih.gov

Another key application is in SILAC-based experiments. Human Embryonic Kidney 293 (HEK293) cells have been cultured with d10-leucine to serve as a marker for new protein synthesis, allowing for the selective identification of proteins produced within a specific timeframe. pnas.org In yeast (Saccharomyces cerevisiae) auxotrophic for leucine, metabolic labeling with Leu-d10 has been employed for the quantitative analysis of the yeast proteome, for example, in response to oxidative stress. nih.gov Studies have also been conducted in Chinese Hamster Ovary (CHO) cells, using 13C-labeled leucine to trace the origins of secreted metabolic by-products that can impact cell growth and productivity in biopharmaceutical manufacturing. pnas.org

Table 2: Research Findings Using L-Leucine Isotopologues in Immortalized Cell Lines

Cell LineResearch AreaResearch FocusLabeled Compound UsedKey Findings
TPC-1, K1, B-CPAPCancer MetabolomicsInvestigation of metabolic and redox alterationsL-leucine-d10Used as an internal standard for mass spectrometry to quantify metabolites, revealing changes in energy production pathways in PTC cells compared to controls. mdpi.comnih.gov
HEK293Quantitative ProteomicsValidation of newly synthesized proteinsd10-LeucineProvided an independent marker for new protein synthesis; the majority of identified peptides contained the d10-Leu modification. pnas.org
Saccharomyces cerevisiae (Yeast)Quantitative ProteomicsAnalysis of proteome response to H2O2 challengeLeu-d10Enabled quantitative comparison of protein expression levels, demonstrating the feasibility of the approach for studying proteomic responses. nih.gov
Chinese Hamster Ovary (CHO)Metabolic EngineeringIdentification of secreted metabolic by-products[U-13C]leucineTraced the origins of 45 secreted by-products, many derived from leucine, to better understand and optimize cell culture performance. pnas.org

Organoid and 3D Culture Models

Organoids are self-assembled three-dimensional structures derived from stem cells that mimic the architecture and function of their organ of origin, offering a more physiologically relevant in vitro model. nih.govnih.gov While a burgeoning field, the application of stable isotope tracing is being adapted for these complex systems.

Methodologies are being developed to measure global protein turnover in organoids using mass spectrometry. researchgate.net For example, workflows have been designed to reproducibly extract proteins from human midbrain organoids to characterize protein half-lives, a critical aspect of proteostasis. researchgate.net The generation of liver bud-like tissues from human induced pluripotent stem cells (hiPSCs) represents another advanced 3D model where protein synthesis and metabolism are key functional readouts. researchgate.net The use of labeled amino acids in such systems is essential for understanding the dynamics of tissue self-organization and maturation. researchgate.net

Table 3: Application of L-Leucine Isotopologues in Organoid and 3D Culture Models

Model SystemResearch AreaResearch FocusLabeled Compound UsedProspective Findings
Human Midbrain OrganoidsNeurobiology / ProteomicsMeasurement of global protein turnoverStable Isotope Labeled Amino AcidsDesigned workflow to accurately characterize the half-lives of hundreds of midbrain proteins, enabling studies of proteostasis in development and disease. researchgate.net
Liver Bud-like TissueRegenerative MedicineEngineering self-organization of hiPSCsGeneral Labeled Amino AcidsUsed to assess the functionality of the engineered tissue, such as the production of important hepatic proteins. researchgate.net

Ex Vivo Tissue Preparations

Ex vivo models involve tissue or organs studied outside the organism but in an environment that maintains their physiological viability for a limited time. These models bridge the gap between in vitro cell culture and in vivo studies.

Perfused Organ Systems

In perfused organ systems, the vascular network of an isolated organ is maintained with an artificial circulatory system, allowing for the study of metabolism at the organ level.

Chronically catheterized dog models have been used to study the kinetic aspects of leucine metabolism within the splanchnic region (encompassing the gut and liver). By infusing L-[1-13C,15N]leucine, researchers can quantify the proportion of leucine used for protein synthesis, deamination, and oxidation within these organs. nih.gov Such studies have revealed that the route of administration (enteral vs. parenteral) significantly impacts how leucine is metabolized by the gut and liver, with enteral feeding promoting greater leucine utilization for protein synthesis in the gut. nih.gov

Table 4: Research Findings Using L-Leucine Isotopologues in Perfused Organ Systems

Biological ModelOrgan SystemResearch FocusLabeled Compound UsedKey Findings
Chronically Catheterized DogsSplanchnic Region (Gut, Liver)Quantify kinetic aspects of leucine metabolismL-[1-13C,15N]leucineEnteral administration resulted in significantly higher splanchnic protein synthesis (31.4% of intake) compared to parenteral administration (19.5% of intake). nih.gov

Tissue Explant Cultures

Tissue explant cultures involve placing small fragments of tissue in a culture medium where they can be maintained for short periods. This method is useful for studying cellular behavior within the context of the native tissue microenvironment.

This technique has been applied in immunology and virology. For instance, thymocyte explant cultures have been used to assess the anti-apoptotic function of viral proteins. plos.org In a study investigating a viral Bcl-2 family protein from a gammaherpesvirus, transgenic thymocytes were placed in explant culture to determine if the viral protein could enhance cell survival, a process underpinned by changes in protein synthesis and degradation that can be tracked with labeled amino acids. plos.org Similarly, studies on skeletal muscle protein balance often utilize tissue biopsies to measure the rates of muscle protein synthesis and breakdown, which can be determined by the incorporation of labeled amino acid tracers. researchgate.net

Table 5: Application of L-Leucine Isotopologues in Tissue Explant Cultures

Tissue TypeBiological ModelResearch FocusLabeled Compound ApplicationExample Finding
ThymusMouseAssessment of anti-apoptotic protein functionTracking cell survival and protein dynamicsv-Bcl-2 transgenic thymocytes were evaluated for their survival advantage in explant culture. plos.org
Skeletal MuscleHumanMeasurement of muscle protein synthesis and breakdownTracer for protein kineticsUsed to calculate the net protein balance by measuring the incorporation and release of labeled amino acids from muscle tissue. researchgate.net

The doubly labeled isotopic tracer, L-Leucine (D10; 15N), serves as a powerful tool in metabolic research, enabling scientists to trace the fate of leucine in various biological systems. Its use in in vivo animal models has provided significant insights into protein metabolism and energy homeostasis.

Rodent Models (e.g., Mice, Rats)

In rodent models, L-Leucine (D10; 15N) and its isotopic counterparts are instrumental in studying the dynamics of protein synthesis and degradation, particularly in skeletal muscle. caymanchem.comcaymanchem.com Research has demonstrated that leucine stimulates the initiation of translation in the skeletal muscle of rats through a rapamycin-sensitive pathway, highlighting its role in the mTOR signaling pathway. caymanchem.comresearchgate.net This pathway is a central regulator of cell growth and protein synthesis. chemsrc.com Studies in rats have shown that leucine supplementation can enhance skeletal muscle recovery after exercise. caymanchem.com

Furthermore, investigations using isotopically labeled leucine in rats have explored its metabolic fate in different tissues. For instance, studies on rat cerebral cortex slices using L-[15N]-leucine revealed that the nitrogen from leucine is incorporated into isoleucine, suggesting a specific compartmentalization of branched-chain amino acid metabolism in the brain. nih.gov In studies comparing different diets in rats, 15N-labeled leucine has been used to assess the absorption of amino acids, with researchers noting that 15N-labeled amino acids are preferable for such studies as the 15N-amino group is primarily excreted as urea (B33335) via urine in the case of catabolism. nih.gov

The use of stable isotope-labeled amino acids in rodent models extends to the development of quantitative proteomic techniques. The "Stable Isotope Labeling in Mammals" (SILAM) approach, for example, utilizes feed containing 15N-labeled components to metabolically label the entire proteome of mice and rats. spectra2000.itckgas.com This allows for the quantitative analysis of protein expression changes in various physiological and pathological states.

Table 1: Research Findings in Rodent Models Using L-Leucine Isotopes

Model Organism Isotope Used Key Research Focus Major Finding Citation
Rat L-[15N]-leucine Amino acid metabolism in the brain Nitrogen from leucine is specifically incorporated into isoleucine in the cerebral cortex. nih.gov
Rat L-Leucine Muscle protein synthesis Leucine stimulates translation initiation in skeletal muscle via a rapamycin-sensitive pathway. caymanchem.com
Rat L-Leucine Muscle recovery Leucine supplementation enhances skeletal muscle recovery following exercise. caymanchem.com
Rat 15N-L-leucine Amino acid absorption 15N-labeled amino acids are effective for studying absorption due to the primary excretion of catabolized 15N as urea. nih.gov
Mouse/Rat 15N-labeled feed Quantitative proteomics (SILAM) Enables in vivo quantitative analysis of the entire proteome. spectra2000.itckgas.com
Rat L-[1-13C,15N]leucine Protein synthesis measurement Leucyl-tRNA labeling in muscle exceeded that of free leucine in the tissue. researchgate.net

Aquatic Animal Models (e.g., Fish)

After a single dose of 15N-leucine labeled feed, the tracer could be detected throughout the salmon's body, with the highest accumulation in the trunk, followed by the pyloric caeca and head. nih.gov This demonstrates the feasibility of using stable isotopes to monitor feed intake and nitrogen use efficiency in fish. nih.gov Such research is crucial for enhancing the sustainability and economic viability of aquaculture by improving nutrient retention and minimizing waste. nih.gov The findings indicate that approximately 80% of leucine is typically directed towards protein synthesis. nih.gov

Table 2: Application of 15N-Leucine in Atlantic Salmon

Parameter Key Finding Citation
Methodology Feed labeled with 15N-leucine to track intake and biodistribution. nih.gov
Quantification Enabled quantification of food consumption after a single dose. nih.gov
Biodistribution Highest 15N accumulation in the trunk (72.7%), pyloric caeca (8.7%), and head (5.7%). nih.gov
Application Allows for monitoring feeding efficiency and improving nutrient administration in aquaculture. nih.gov

Genetically Modified and Disease Models

The application of L-Leucine (D10; 15N) and other stable isotope-labeled amino acids is particularly valuable in the study of genetically modified and disease models, offering insights into the molecular mechanisms underlying various pathologies. otsuka.co.jpnih.gov For instance, in mouse models of propionic acidemia, a metabolic disorder, researchers have used metabolomic approaches to study the impact of altered propionate (B1217596) metabolism on cardiac function. nih.gov

In the context of diabetes research, studies have utilized rodent models to investigate the effects of leucine on insulin (B600854) secretion and glucose metabolism. caymanchem.comnih.gov While some studies in diet-induced obese rats did not find that leucine supplementation exacerbated adiposity or impaired insulin sensitivity, others have explored its potential role in metabolic regulation. nih.gov

Genetically engineered mouse models are also used in conjunction with quantitative proteomics techniques like SILAC to assess biomarkers in various disease states. otsuka.co.jp These methods allow for the precise quantification of protein changes that occur in response to a disease or a therapeutic intervention, providing a deeper understanding of the underlying biology.

Advanced Methodological Considerations and Data Interpretation in L Leucine D10; 15n Tracing

Challenges in Accurate Precursor Pool Enrichment Measurement in Specific Compartments

A fundamental challenge in kinetic studies using L-LEUCINE (D10; 15N) is the accurate measurement of the true precursor pool enrichment for protein synthesis. The direct precursor for protein synthesis is aminoacyl-tRNA, but its low intracellular concentration makes routine measurement difficult. Consequently, researchers often rely on more accessible surrogate pools, such as intracellular free amino acids or plasma amino acids.

However, significant enrichment gradients can exist between these compartments. For instance, in human skeletal muscle, plasma α-ketoisocaproate (α-KIC) enrichment has been found to overestimate the free intracellular leucine (B10760876) enrichment by approximately 20–30%. physiology.org This discrepancy arises because the intracellular free amino acid pool is diluted by unlabeled leucine derived from protein breakdown, a process that occurs intracellularly. physiology.orgsci-hub.se The relationship between plasma and intracellular enrichment can also vary between different tissues and under various physiological conditions, further complicating the interpretation of results. physiology.org

Studies combining the arteriovenous difference technique with isotope tracers have highlighted the importance of sampling from the correct compartment. For example, in the human kidney, whole blood-derived rates of leucine kinetics were found to be significantly different from those calculated from plasma, suggesting a key role for blood cells in leucine transport and metabolism within this organ. nih.govphysiology.org This is in contrast to the splanchnic area and the leg, where plasma and whole blood measurements yielded similar results. nih.govphysiology.org These findings underscore the necessity of carefully selecting the appropriate sampling site and precursor pool for the specific research question and tissue of interest.

One innovative approach to circumvent some of these challenges is the endogenous labeling of the precursor pool. By infusing L-[2,3,3,4,5,5,5,6,6,6-2H10]leucine (d10-leucine), the in vivo metabolism generates d9-leucine. The enrichment of this endogenously produced d9-leucine in the blood has been shown to provide a closer estimate of the muscle fluid amino acid enrichment compared to directly infused tracers like ¹³C₆-phenylalanine. nih.gov This method can reduce the discrepancy between blood and muscle fluid enrichment, leading to more accurate calculations of muscle protein synthesis rates. nih.gov

Isotope Recycling and Reincorporation Corrections

A significant complicating factor in tracer studies is the recycling of isotopes. After the breakdown of newly synthesized, labeled proteins, the released labeled amino acids can be reincorporated into new proteins, leading to an underestimation of the true synthesis rate. Similarly, the infused tracer can be taken up by tissues, incorporated into protein, and then released back into the circulation following proteolysis.

The arteriovenous difference method across a specific tissue or organ is a powerful technique to account for regional isotope kinetics, including uptake and release. karger.comsemanticscholar.org By measuring the concentrations and enrichments of the tracer in the arterial inflow and venous outflow of a tissue bed, researchers can calculate the net balance, appearance, and disappearance of the amino acid. physiology.orgkarger.com This approach has been instrumental in demonstrating, for example, that blood cells play a crucial role in the transport of leucine out of the kidney, a factor that significantly impacts the estimation of renal protein degradation. nih.govphysiology.org

Models of leucine kinetics often use the enrichment of plasma α-KIC as a proxy for the intracellular precursor pool. sci-hub.senih.gov α-KIC is the keto-acid of leucine, formed via reversible transamination. physiology.org Since this transamination occurs intracellularly, the enrichment of α-KIC released into the plasma is thought to reflect the intracellular leucine enrichment more closely than plasma leucine itself. nih.gov However, even this approach is not without its limitations, as the relationship between plasma KIC and intramuscular leucine enrichment can be altered by various physiological states.

Mass Isotopomer Distribution Analysis (MIDA) for Biosynthetic Pathway Elucidation and Enrichment Correction

Mass Isotopomer Distribution Analysis (MIDA) is a powerful mathematical and analytical technique that utilizes the pattern of isotope incorporation into a polymer to determine the enrichment of the true precursor pool. nih.govnih.gov When a stable isotope-labeled precursor is administered, the newly synthesized polymers will contain a distribution of molecules with different numbers of labeled atoms (mass isotopomers). liverpool.ac.uk By analyzing this distribution using mass spectrometry, it is possible to mathematically deduce the isotopic enrichment of the precursor pool from which the polymer was synthesized. nih.govmdpi.com

A key advantage of MIDA is that it can, in theory, determine the precursor enrichment from the product itself, obviating the need for direct measurement of the precursor pool, which is often inaccessible. nih.govliverpool.ac.uk This is particularly valuable for studying protein synthesis, where the direct precursor, aminoacyl-tRNA, is difficult to sample. The technique relies on the combinatorial probabilities of incorporating labeled and unlabeled precursor units into the polymer. nih.govliverpool.ac.uk

MIDA has been applied to measure the synthesis of various biological polymers, including proteins. nih.govliverpool.ac.ukphysiology.org For protein synthesis, the analysis of peptide fragments containing multiple residues of the labeled amino acid allows for the calculation of the precursor enrichment. liverpool.ac.uk However, the successful application of MIDA requires high-precision mass spectrometry to accurately measure the low-level enrichments of different mass isotopomers. nih.gov Furthermore, various factors can complicate MIDA, including variations in natural isotope abundances and the potential for isotopic disequilibrium in the precursor pool. nih.gov Despite these challenges, MIDA represents a significant advance in the ability to accurately measure biosynthetic rates in vivo. nih.gov

Integration of Omics Data (e.g., Proteomics, Metabolomics) with Isotopic Tracing Results

The integration of stable isotope tracing data with other high-throughput "omics" technologies, such as proteomics and metabolomics, offers a more holistic understanding of metabolic regulation. uni-koeln.de While isotopic tracers provide dynamic information on metabolic fluxes, omics data provide a static snapshot of the molecular components of a system. researchgate.net Combining these approaches can reveal how changes in protein and metabolite levels are linked to alterations in their synthesis, degradation, and conversion rates.

For example, a multi-omics approach was used to investigate the effects of leucine deprivation on the liver. nih.govresearchgate.net This study combined lipidomics, targeted metabolomics, and transcriptomics to reveal that leucine deprivation leads to an accumulation of sphingomyelin (B164518) and a loss of glycerolipids, driven by changes in the expression of key enzymes like sphingomyelin synthase 1 (SGMS1), fatty acid synthase (FASN), and acetyl-CoA carboxylase 1 (ACC1). nih.govresearchgate.net Such integrated analyses provide a deeper mechanistic insight than any single approach could alone.

In the context of cancer research, multi-omics analyses have identified L-leucine and the enzyme HMGCS1 as potential prognostic markers for the efficacy of immunotherapy in non-small cell lung cancer. doaj.orgnih.gov This highlights the power of combining metabolomic and transcriptomic data to identify key players in metabolic pathways that influence disease progression and treatment response. Similarly, in lung adenocarcinoma, a prognostic signature has been developed based on the expression of genes related to amino acid metabolism. frontiersin.org

The field of quantitative proteomics has been significantly advanced by stable isotope labeling techniques. sigmaaldrich.com Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise relative quantification of thousands of proteins between different experimental conditions. researchgate.net Integrating such quantitative proteomics data with flux data from L-LEUCINE (D10; 15N) tracing can directly link changes in protein abundance to their synthesis rates, providing a powerful tool for studying the regulation of the proteome.

Statistical Approaches for Kinetic Data Analysis and Model Validation

The analysis of kinetic data from stable isotope tracer studies requires sophisticated statistical and modeling approaches. osti.gov Compartmental modeling is a widely used method to describe the dynamic behavior of a tracer within a biological system. ahajournals.org These models represent the body as a series of interconnected compartments, and the exchange of the tracer between these compartments is described by a set of differential equations. researchgate.net

Developing and validating these models is a critical step. ahajournals.org The model should be complex enough to capture the essential features of the system but simple enough to be identifiable from the available data. Model validation involves assessing how well the model fits the experimental data and whether the estimated parameters are physiologically plausible.

Bayesian statistical methods are increasingly being used for kinetic modeling of tracer-based metabolomic data. uky.edu A Bayesian approach allows for the incorporation of prior knowledge into the model, which can help to constrain the parameter estimates and improve the robustness of the analysis, especially when the data are sparse. uky.edu This is particularly useful for complex metabolic networks where the number of parameters to be estimated is large relative to the number of data points. uky.edu

Statistical analysis of kinetic data often involves nonlinear regression to fit the model to the data and to estimate the kinetic parameters, such as synthesis rates. physiology.org For example, in studies measuring protein synthesis over time, the fraction of newly synthesized protein at different time points can be fitted to a one-phase association curve to calculate the synthesis rate constant. physiology.org Appropriate statistical tests, such as analysis of variance (ANOVA), are used to compare kinetic parameters between different experimental groups or conditions. nih.gov

Future Directions and Emerging Research Avenues for L Leucine D10; 15n Tracer Applications

Development of Novel High-Throughput Tracing Methodologies

The demand for analyzing large sample numbers in metabolic studies has driven the development of high-throughput tracing methodologies. These methods are crucial for efficiently screening the effects of genetic modifications, potential drugs, or environmental factors on BCAA metabolism.

Recent advancements have focused on streamlining sample preparation and analysis. For example, methods that eliminate the need for chemical derivatization of amino acids before analysis by mass spectrometry are becoming more common. researchgate.net This not only saves time but also reduces the potential for analytical errors. researchgate.net Furthermore, the development of micromethods allows for the analysis of very small sample volumes, which is particularly advantageous when working with precious samples like those from young children or small animal models. researchgate.net

The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been a cornerstone of these high-throughput approaches. mdpi.commdpi.com This technique allows for the simultaneous quantification of multiple amino acids and their isotopically labeled counterparts in a single, rapid analysis. researchgate.netnih.gov The use of hydrophilic interaction liquid chromatography (HILIC) has further improved the separation and detection of underivatized amino acids. researchgate.net

Future developments in this area are likely to involve further automation of sample handling and data analysis, as well as the integration of novel analytical platforms that can provide even faster and more comprehensive metabolic snapshots. Virtual high-throughput screening (vHTS) is also an emerging computational technique for discovering inhibitors of transporters like the leucine (B10760876) transporter (LeuT). researchgate.net

Table 1: Comparison of Traditional vs. High-Throughput Tracing Methodologies

FeatureTraditional MethodsNovel High-Throughput Methods
Sample Throughput LowHigh
Sample Volume Larger volumes often requiredMicromethods available (e.g., 25 µL serum) researchgate.net
Sample Preparation Often involves time-consuming derivatizationDerivatization-free options available researchgate.net
Analytical Technique Ion-exchange chromatography, GC-MSLC-MS/MS, HILIC-MS/MS, DI-HRMS researchgate.netmdpi.commdpi.com
Data Analysis Manual or semi-automatedAutomated and integrated data processing

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity

The accuracy of tracer studies heavily relies on the sensitivity and specificity of the analytical techniques used to detect and quantify the isotopic labels. Continuous refinement of these techniques is essential for pushing the boundaries of metabolic research.

Mass spectrometry (MS) is the primary tool for analyzing stable isotope tracers like L-Leucine (D10; 15N). mdpi.comeurisotop.com Advances in MS technology, such as the development of high-resolution mass spectrometry (HRMS), have significantly improved the ability to distinguish between isotopically labeled and unlabeled molecules, even at very low concentrations. mdpi.com Direct infusion-HRMS (DI-HRMS) is a promising technique that offers rapid and highly reproducible measurements, making it suitable for high-throughput metabolic flux analysis. mdpi.com

Another area of refinement is the separation of isobaric compounds, which have the same nominal mass but different elemental compositions. For instance, leucine and isoleucine are isobaric amino acids that can be difficult to separate using standard chromatographic methods. nih.gov The development of specialized chromatography columns and methods, such as reversed-phase C18 columns, has enabled the baseline separation of these isomers, which is critical for accurate quantification in BCAA metabolism studies. nih.gov

The use of multiple reaction monitoring (MRM) on tandem mass spectrometers further enhances specificity by targeting unique fragmentation patterns of the analyte and its internal standard. lcms.cz This targeted approach minimizes interference from other molecules in the sample matrix, leading to more accurate and reliable quantification. lcms.cz

Table 2: Key Analytical Refinements for L-Leucine (D10; 15N) Tracing

TechniqueAdvancementBenefit
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) mdpi.comIncreased mass accuracy and ability to resolve isotopologues.
Tandem Mass Spectrometry (MS/MS) eurisotop.comEnhanced specificity through fragmentation analysis.
Direct Infusion-HRMS (DI-HRMS) mdpi.comHigh-throughput capability and broad metabolic profiling. mdpi.com
Chromatography Specialized Columns (e.g., C18) nih.govSeparation of isobaric compounds like leucine and isoleucine. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.netImproved retention and separation of polar analytes.

Integration with Advanced Imaging Modalities for Spatiotemporal Resolution

While traditional tracer studies provide valuable data on whole-body or tissue-level metabolism, they often lack spatial and temporal resolution. Integrating L-Leucine (D10; 15N) tracing with advanced imaging modalities offers a powerful way to visualize metabolic processes in real-time and within specific cellular compartments.

Positron Emission Tomography (PET) using radiolabeled leucine analogs, such as L-[1-¹¹C]leucine, has been instrumental in measuring regional cerebral protein synthesis in humans. nih.govresearchgate.net While not using the stable isotope L-Leucine (D10; 15N) directly, the principles and kinetic models developed for PET can inform and be adapted for other imaging techniques. researchgate.net The high spatial resolution of modern PET scanners allows for detailed mapping of protein synthesis rates in different brain regions. nih.gov

Stimulated Raman Scattering (SRS) microscopy is an emerging vibrational imaging technique that can visualize the incorporation of deuterium-labeled amino acids into newly synthesized proteins in live cells. pnas.org By targeting the unique vibrational signature of the carbon-deuterium (C-D) bonds in L-Leucine-d10, SRS microscopy can provide high spatial and temporal resolution images of protein synthesis, offering insights into cellular and subcellular metabolic heterogeneity. pnas.orgnih.gov

Magnetic Resonance Spectroscopy (MRS) is another non-invasive imaging technique that can be used to detect and quantify stable isotopes. While ¹³C is more commonly used in MRS studies, the development of methods for detecting ¹⁵N could open up new possibilities for using L-Leucine (D10; 15N) to study nitrogen metabolism in vivo. chemie-brunschwig.ch

The integration of these imaging techniques with computational modeling can provide a more complete picture of metabolic dynamics, from the whole-organism level down to individual cells. biorxiv.org

Table 3: Advanced Imaging Modalities for Leucine Tracer Studies

Imaging ModalityTracer TypeInformation ProvidedKey Advantage
Positron Emission Tomography (PET) Radiolabeled (e.g., L-[1-¹¹C]leucine) nih.govRegional rates of protein synthesis. nih.govresearchgate.netHigh sensitivity and quantitative nature. eanm.org
Stimulated Raman Scattering (SRS) Microscopy Deuterated (e.g., L-Leucine-d10) pnas.orgSpatiotemporal imaging of new protein synthesis in live cells. pnas.orgHigh spatial resolution and label-free contrast. nih.gov
Magnetic Resonance Spectroscopy (MRS) Stable Isotope (e.g., ¹³C, potentially ¹⁵N) chemie-brunschwig.chIn vivo quantification of labeled metabolites.Non-invasive and provides chemical information.

Computational Modeling and Simulation of Branched-Chain Amino Acid Kinetics

Computational modeling is becoming an indispensable tool for interpreting the complex data generated from L-Leucine (D10; 15N) tracer studies. These models can simulate the intricate network of metabolic pathways and help researchers understand the underlying kinetics of BCAA metabolism.

Metabolic Flux Analysis (MFA) is a powerful computational approach that uses stable isotope labeling data to quantify the rates (fluxes) of metabolic reactions. rsc.orgnih.gov By feeding cells or organisms a labeled substrate like L-Leucine (D10; 15N) and measuring the isotopic enrichment in downstream metabolites, MFA can provide a detailed map of metabolic pathway activity. rsc.org The development of standardized modeling languages like FluxML aims to improve the reproducibility and exchange of these complex models. frontiersin.org

Kinetic models that incorporate data from various sources, including plasma amino acid concentrations and protein signaling measurements, can provide a more dynamic understanding of BCAA metabolism. nih.gov These models can simulate the response of muscle protein synthesis to stimuli like leucine ingestion and can be used to test hypotheses about the regulation of metabolic pathways. nih.gov

Flux-sum coupling analysis (FSCA) is another computational approach that can be used to infer relationships between metabolite concentrations based on the stoichiometry of the metabolic network. plos.org This can provide insights into metabolic regulation without the need for extensive experimental measurements. plos.org

The integration of these computational models with experimental data from high-throughput tracing and advanced imaging will be crucial for building comprehensive, multi-scale models of BCAA metabolism.

Exploration in Microbial Ecology and Environmental Tracing

The applications of L-Leucine (D10; 15N) are extending beyond clinical and basic metabolic research into the fields of microbial ecology and environmental science. Stable isotope probing (SIP) with labeled amino acids is a powerful technique for identifying metabolically active microorganisms in complex environmental samples.

In microbial ecology, L-Leucine (D10; 15N) can be used to trace the flow of nitrogen through microbial food webs. mpg.defrontiersin.org By analyzing the incorporation of the ¹⁵N label into the biomass of different microbial groups, researchers can identify which organisms are actively consuming leucine and gain insights into nutrient cycling processes. mpg.de This is particularly relevant for understanding the roles of different microbes in processes like nitrogen fixation and organic matter degradation. frontiersin.org

Compound-specific isotope analysis of amino acids (CSIA-AA) is another technique that can be used to study microbial processes in the environment. frontiersin.org By measuring the nitrogen isotopic composition of individual amino acids, including leucine, researchers can infer information about the trophic position of organisms and the extent of microbial alteration of organic matter. frontiersin.orgresearchgate.net

In environmental tracing, L-Leucine (D10; 15N) can be used to track the fate of amino acids from terrestrial sources into aquatic ecosystems. This can help to identify sources of nutrient pollution and understand how these nutrients are processed by aquatic microbial communities. researchgate.net

The development of more sensitive analytical techniques will further enhance the utility of L-Leucine (D10; 15N) in these fields, allowing for the analysis of samples with very low concentrations of labeled compounds.

Q & A

Q. How can L-Leucine (D₁₀; ¹⁵N) be used to design metabolic flux analysis experiments?

L-Leucine (D₁₀; ¹⁵N) enables dual isotopic tracking (deuterium and ¹⁵N) to monitor protein turnover and branched-chain amino acid (BCAA) metabolism. For flux analysis, administer the isotope-labeled compound to cell cultures or model organisms, then collect time-series samples. Use mass spectrometry (MS) to quantify isotopic enrichment in downstream metabolites (e.g., α-ketoisocaproate) and gas chromatography (GC) for ¹⁵N incorporation into amino acids. Normalize data against unlabeled controls to account for natural isotope abundance .

Q. What are the standard protocols for ensuring isotopic purity in L-Leucine (D₁₀; ¹⁵N) during experimental preparation?

Verify isotopic purity via nuclear magnetic resonance (NMR) for deuterium labeling and elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) for ¹⁵N. Pre-treat samples with ion-exchange chromatography to remove contaminants. Store the compound in anhydrous, inert conditions (e.g., argon atmosphere) to prevent deuterium exchange with ambient moisture, which can alter isotopic ratios .

Q. How should researchers handle spectral interference in NMR studies using L-Leucine (D₁₀; ¹⁵N)?

Deuterium labeling reduces proton signals, simplifying ¹H-NMR spectra. For ¹³C-NMR, use inverse-gated decoupling to suppress splitting from adjacent ¹⁵N nuclei. For 2D heteronuclear experiments (e.g., HSQC), optimize pulse sequences to account for isotopic shifts. Validate assignments with reference spectra from unlabeled L-Leucine .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in isotopic tracing data for BCAA metabolism?

Discrepancies often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pools). Use subcellular fractionation combined with MS to isolate compartment-specific metabolites. Cross-validate with kinetic modeling (e.g., ordinary differential equations) to account for differential turnover rates. For in vivo studies, pair L-Leucine (D₁₀; ¹⁵N) with ¹³C-glucose to trace carbon-nitrogen crosstalk .

Q. How can researchers optimize isotopic enrichment levels for dynamic metabolic profiling in complex systems?

Conduct pilot dose-response studies to determine the minimal labeled L-Leucine concentration required for detectable enrichment (typically >5% above baseline). Use stable isotope-resolved metabolomics (SIRM) with high-resolution MS to distinguish labeled and unlabeled species. Adjust infusion rates in perfusion systems to maintain steady-state isotopic equilibrium .

Q. What methodologies integrate L-Leucine (D₁₀; ¹⁵N) data with multi-omics datasets (e.g., proteomics, transcriptomics)?

Employ computational pipelines like MetaFlux to correlate isotopic enrichment with protein synthesis rates (from ribo-seq) and mRNA expression. For time-resolved studies, use Bayesian networks to model causal relationships between BCAA availability, mTOR activation (via phospho-proteomics), and autophagy markers .

Methodological Best Practices

Q. How to ensure reproducibility in studies using L-Leucine (D₁₀; ¹⁵N)?

  • Documentation : Report isotopic purity, storage conditions, and batch-specific variability (e.g., via certificates of analysis from suppliers) .
  • Controls : Include unlabeled controls and internal standards (e.g., ¹³C-Leucine) to correct for instrument drift .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of isotopic enrichment across biological replicates .

Q. What are the pitfalls in interpreting ¹⁵N labeling data from L-Leucine in protein synthesis assays?

  • Isotopic Dilution : High intracellular leucine pools dilute the label; correct using precursor-product models .
  • Transamination Artifacts : ¹⁵N can transfer to other amino acids (e.g., glutamate); quantify via LC-MS/MS with selective reaction monitoring (SRM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.